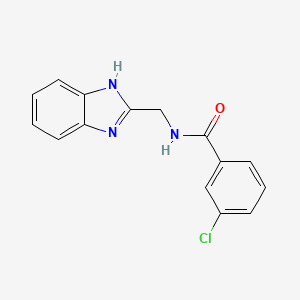N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
CAS No.: 338410-77-8
Cat. No.: VC4506018
Molecular Formula: C15H12ClN3O
Molecular Weight: 285.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338410-77-8 |
|---|---|
| Molecular Formula | C15H12ClN3O |
| Molecular Weight | 285.73 |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide |
| Standard InChI | InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
| Standard InChI Key | LIBGTEWKXXXBKU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Architecture
The compound’s IUPAC name, N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide, reflects its bifunctional design:
-
A benzimidazole moiety (C₇H₆N₂) with a methyl group at the 2-position.
-
A 3-chlorobenzamide group (C₇H₅ClNO) connected via an amide bond.
Its molecular formula is C₁₅H₁₂ClN₃O, with a molecular weight of 285.73 g/mol . Key structural features include:
-
A planar benzimidazole ring system capable of π-π stacking interactions.
-
A chlorine atom at the meta position of the benzamide group, influencing electronic distribution and steric effects.
-
A flexible methylene linker enabling conformational adaptability.
Physicochemical Characteristics
While experimental data for this exact compound are sparse, analogs such as N-(1H-benzimidazol-2-yl)-3-chlorobenzamide (CAS 24363-92-6) and N-(1H-1,3-benzimidazol-2-ylmethyl)-2-chlorobenzamide (CAS 338410-53-0) provide predictive insights :
| Property | Value (Predicted/Analog) | Source |
|---|---|---|
| Boiling Point | 574.0 ± 35.0 °C | |
| Density | 1.373 ± 0.06 g/cm³ | |
| pKa | 11.42 ± 0.10 | |
| LogP (Partition Coefficient) | 2.81 (Estimated) |
The chlorine substituent enhances lipophilicity, potentially improving membrane permeability, while the amide group contributes to hydrogen-bonding capacity .
Synthetic Methodologies
General Synthesis of Benzimidazole Carboxamides
The synthesis of N-substituted benzimidazole carboxamides typically involves:
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
-
Amide Coupling: Reaction of the benzimidazole intermediate with chlorinated benzoyl chlorides using coupling agents like EDC·HCl and HOBt .
For example, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide (without the methylene linker) is synthesized via:
Challenges in Introducing the Methylene Linker
Incorporating the methylene bridge requires additional steps:
-
Mannich Reaction: Introducing a methylene group via formaldehyde and amine precursors .
-
Protection/Deprotection Strategies: Using boron tribromide to remove methoxy protecting groups or catalytic hydrogenation for benzyl ethers .
A representative protocol from hydroxy-substituted benzamide synthesis achieved 9–33% yields after deprotection, highlighting scalability challenges .
| Compound | MCF-7 (Breast Cancer) IC₅₀ | HCT-116 (Colon Cancer) IC₅₀ | Source |
|---|---|---|---|
| Cyano-substituted derivative | 3.1 μM | 5.3 μM | |
| Methoxy-substituted analog | 7.8 μM | 12.4 μM |
The 3-chloro substituent may enhance DNA intercalation or topoisomerase inhibition, though mechanistic studies are needed .
Antioxidant Capacity
Benzimidazole carboxamides with hydroxyl/methoxy groups show 2–3× higher radical scavenging activity than BHT (butylated hydroxytoluene) in DPPH and FRAP assays . Electron-donating groups (e.g., -OH, -OCH₃) improve redox activity, suggesting potential for mitigating oxidative stress-related pathologies.
Antibacterial and Antifungal Effects
Derivatives with piperidine-methyl substituents (e.g., 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine) demonstrated:
Structure-Activity Relationships (SAR)
Key SAR trends from benzimidazole-carboxamide research include:
-
Substituent Position:
-
Linker Flexibility:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume